2-Amino-6-methylbenzothiazole
Overview
Description
2-Amino-6-methylbenzothiazole is an organic compound with the molecular formula C8H8N2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
2-Amino-6-methylbenzothiazole is a biologically active compound that has been studied for its diverse range of effects . It has been found to exhibit antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, and antitumor properties . .
Mode of Action
It’s known that the compound can undergo various reactions to form bioactive derivatives . One such reaction involves an acid-catalyzed cascade of the Knoevenagel reaction, condensation of the second aldehyde molecule with 2-aminobenzothiazole, and Diels–Alder heterocycloaddition of intermediates .
Result of Action
The result of the action of this compound can vary depending on the specific biological activity being considered. For instance, it has been studied for its anti-tetanus activity, suggesting it may have effects on muscle relaxation . It has also been used in the preparation of certain derivatives, indicating its role in chemical synthesis .
Action Environment
It’s worth noting that the compound’s synthesis often involves green chemistry principles, including the use of water as a solvent and the prioritization of catalytic reactions to reduce environmental impact .
Biochemical Analysis
Biochemical Properties
2-Amino-6-methylbenzothiazole has been found to exhibit anti-tetanus activity It interacts with various biomolecules in the body, leading to a range of biochemical reactions
Cellular Effects
Its anti-tetanus activity suggests that it may influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylbenzothiazole typically involves the reaction of p-toluidine with sulfuric acid and sodium thiocyanate, followed by treatment with sulfuryl chloride. The detailed procedure is as follows :
- A solution of p-toluidine in chlorobenzene is prepared.
- Concentrated sulfuric acid is added dropwise to form p-toluidine sulfate.
- Sodium thiocyanate is added, and the mixture is heated to 100°C for three hours.
- The solution is cooled, and sulfuryl chloride is added while maintaining the temperature below 50°C.
- The mixture is kept at 50°C for two hours, then filtered to remove chlorobenzene.
- The solid residue is dissolved in hot water, made alkaline with ammonium hydroxide, and the product is precipitated, filtered, and purified.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2-Amino-6-methylbenzothiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-6-hydroxybenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
Comparison: 2-Amino-6-methylbenzothiazole is unique due to the presence of the methyl group at the sixth position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
6-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWTXWPRWRLHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062501 | |
Record name | 2-Benzothiazolamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2536-91-6 | |
Record name | 2-Amino-6-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2536-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-6-methylbenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-methylbenzothiazole | |
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Record name | 2-Amino-6-methylbenzothiazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12760 | |
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Record name | 2-Benzothiazolamine, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Benzothiazolamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylbenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.002 | |
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Record name | 2-AMINO-6-METHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8372J8V89N | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Amino-6-methylbenzothiazole is an organic compound with the following characteristics:
- Molecular Formula: C8H8N2S [, ]
- Spectroscopic Data: Characterization by IR, 1H NMR, 13C NMR, and Mass Spectrometry confirms its structure [, , , , , ]. These techniques provide detailed information about its functional groups and structural arrangement.
A: this compound has been successfully incorporated as a terminal group in the synthesis of open-chain crown ethers []. This suggests its compatibility with other molecular structures and potential for diverse applications. Additionally, its use in the development of melanin-inspired chemoresponsive materials, specifically its integration with 2-carboxy-5,6-dihydroxyindole, highlights its potential in material science, particularly for charge storage systems []. Further research is needed to explore its performance and stability under various conditions relevant to specific applications.
ANone: Currently, there is limited research available on the catalytic properties of this compound. Its primary focus in scientific literature revolves around its biological activities and material science applications.
A: Yes, molecular docking simulations were employed to investigate the interactions of this compound with various proteins, including Bcl-2 and CDK-4 []. Density functional theory (DFT) has been used to optimize the geometries of its metal complexes []. These computational studies provide insights into its binding affinities and potential mechanisms of action.
A: While specific SAR studies focusing solely on this compound might be limited, broader research on benzothiazole derivatives offers valuable insights []. Substitutions on the benzothiazole ring, particularly at the 2nd and 6th positions, can significantly impact its biological activity, including antimicrobial and antifungal properties.
ANone: Information regarding the stability of this compound under various conditions, as well as specific formulation strategies, requires further investigation.
ANone: The current research primarily focuses on the initial exploration of this compound’s properties and potential applications. In-depth investigations into these specific areas are necessary to gain a comprehensive understanding.
A: Early research on this compound dates back to the mid-20th century []. It was investigated alongside other centrally acting muscle relaxants for its anti-tetanus activity in rabbits []. While this specific application might not be the current focus, it highlights the compound's historical presence in pharmacological research.
A: The research on this compound spans various disciplines, including medicinal chemistry [, ], material science [], and coordination chemistry [, , ]. This interdisciplinary approach underscores its versatility and potential for diverse applications. For example, its use in developing chemoresponsive materials [] stems from its metal chelation properties, a characteristic often explored in coordination chemistry. This synergy between different fields is crucial for fully realizing the compound's potential.
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